molecular formula C21H18N4O3 B2853264 5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921572-84-1

5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Numéro de catalogue: B2853264
Numéro CAS: 921572-84-1
Poids moléculaire: 374.4
Clé InChI: KNMNMKZAYMKQAB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-methyl-2,4-dioxo-3-phenyl-N-(o-tolyl)-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a synthetic small molecule based on the pyrrolo[3,2-d]pyrimidine scaffold, a structure of significant interest in medicinal chemistry and oncology research. This compound is characterized by its specific substitutions, including phenyl and o-tolyl groups, which are designed to influence its biological activity and selectivity. Compounds featuring the pyrrolo[3,2-d]pyrimidine core have been extensively investigated as potential inhibitors of key enzymatic targets involved in cell proliferation. Recent studies highlight that such molecules are designed to act as ATP-competitive inhibitors, targeting protein kinases like the Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2) . These kinases play critical roles in signal transduction and cell cycle progression, and their dysregulation is a hallmark of many cancers. The pharmacophoric features of this class of compounds typically include a flat heteroaromatic system (the pyrrolo[3,2-d]pyrimidine core) to occupy the adenine binding pocket of kinases, alongside hydrophobic regions that enhance binding affinity and selectivity . The primary research value of this compound lies in its potential as a tool for studying purine metabolism and kinase signaling pathways in vitro. Researchers can utilize it to explore mechanisms of action, resistance, and combination therapies in cellular models. This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Propriétés

IUPAC Name

5-methyl-N-(2-methylphenyl)-2,4-dioxo-3-phenyl-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c1-13-8-6-7-11-16(13)22-19(26)15-12-24(2)18-17(15)23-21(28)25(20(18)27)14-9-4-3-5-10-14/h3-12H,1-2H3,(H,22,26)(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNMNMKZAYMKQAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)C2=CN(C3=C2NC(=O)N(C3=O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mécanisme D'action

Pharmacokinetics

The compound’s degree of lipophilicity, i.e., the affinity of this drug for a lipid environment, allows it to diffuse easily into the cells. This property can impact the compound’s bioavailability, as it can influence the rate and extent to which the compound is absorbed and distributed within the body.

Comparaison Avec Des Composés Similaires

Key Differences :

  • The phenyl group at position 3 in the target compound is replaced with benzyl or fluorophenyl groups in analogs, altering steric and electronic properties .
  • The N-substituent (o-tolyl in the target) varies widely, including halogenated aryl groups (e.g., 2-chlorophenyl, 4-bromo-2-fluorophenyl), which influence solubility and binding affinity .

Physical and Chemical Properties

Property Target Compound Analog (N-(2-Chlorophenyl) Derivative )
Molecular Weight ~398.40 (estimated) 412.81
Substituent Effects o-Tolyl group enhances lipophilicity Chlorine atom increases electronegativity
Hydrogen Bonding Carboxamide and dioxo groups enable hydrogen bonding Similar H-bond donors/acceptors, but halogen substituents may alter crystal packing

The target compound’s o-tolyl group provides moderate lipophilicity compared to halogenated analogs, which may improve membrane permeability but reduce aqueous solubility .

Crystallographic and Structural Data

Crystal structures of related compounds (e.g., ) reveal:

  • Puckered Pyrimidine Rings : Central pyrimidine rings adopt flattened boat conformations, with deviations up to 0.224 Å from planarity .
  • Intermolecular Interactions : Hydrogen bonding (e.g., C–H···O) stabilizes crystal packing, as seen in thiazolo[3,2-a]pyrimidine derivatives .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield improvement?

  • Methodology :

  • Multi-step synthesis : Analogous pyrrolo[3,2-d]pyrimidine derivatives are synthesized via cyclization (e.g., Buchwald-Hartwig amination) and functionalization steps (e.g., carboxamide coupling) .
  • Optimization parameters :
  • Temperature : Elevated temperatures (80–120°C) improve cyclization efficiency .
  • Catalysts : Palladium-based catalysts enhance cross-coupling reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) ensures high purity (>95%) .
    • Yield improvement : Use excess reagents (1.2–1.5 eq.) for sterically hindered intermediates and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. Which spectroscopic and analytical techniques are most effective for characterizing structural integrity?

  • Core techniques :

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., phenyl vs. o-tolyl substituents) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 431.1482) .
  • FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .
    • Advanced methods :
  • Single-crystal X-ray diffraction : Resolves stereochemical ambiguity (e.g., dihedral angles between fused rings) .
  • Thermogravimetric analysis (TGA) : Assesses thermal stability (decomposition >250°C for similar analogs) .

Q. What preliminary biological screening approaches are recommended to assess therapeutic potential?

  • In vitro assays :

  • Cancer cell lines : Test cytotoxicity (IC₅₀) against MCF-7 (breast) or A549 (lung) using MTT assays .
  • Enzyme inhibition : Screen for kinase (e.g., EGFR) or protease (e.g., COX-2) activity via fluorescence-based assays .
    • Pharmacokinetics :
  • Solubility : Use HPLC to measure logP (predicted ~3.2 for lipophilic analogs) .
  • Metabolic stability : Incubate with liver microsomes to estimate half-life .

Advanced Research Questions

Q. How do structural modifications (e.g., phenyl ring substitutions) influence bioactivity, based on SAR studies of analogs?

  • Key SAR findings :

Substituent PositionModificationBioactivity ImpactSource
N-(o-tolyl)–CH₃ vs. –ClEnhanced kinase selectivity (IC₅₀ ↓ 40%)
3-Phenyl–NO₂ vs. –OCH₃Increased cytotoxicity (MCF-7 IC₅₀: 15→8 µM)
5-Methyl–CH₃ vs. –HImproved metabolic stability (t₁/₂ ↑ 2.5×)
  • Design strategy : Introduce electron-withdrawing groups (e.g., –F, –NO₂) to enhance target binding affinity .

Q. What strategies resolve contradictions in biological activity data between in vitro and in vivo studies?

  • Common discrepancies :

  • In vitro potency vs. in vivo inefficacy : Often due to poor solubility or rapid clearance.
    • Solutions :
  • Formulation : Use PEGylated nanoparticles to improve bioavailability .
  • Prodrug design : Incorporate ester moieties for sustained release (e.g., ethyl → carboxylic acid conversion in vivo) .
    • Validation : Compare pharmacokinetic profiles (AUC, Cₘₐₓ) across species (rat vs. humanized models) .

Q. What computational modeling approaches predict target interactions, and how do they compare with crystallographic data?

  • Methods :

  • Molecular docking : Use AutoDock Vina to model binding to ATP pockets (e.g., EGFR TK domain) .
  • MD simulations : Analyze ligand-protein stability (RMSD <2 Å over 100 ns) .
    • Crystallographic validation :
  • X-ray structures of analogs (e.g., PDB: YR0) reveal key hydrogen bonds (e.g., pyrimidine N–H⋯O=C interactions) .
  • Discrepancies arise in flexible binding sites; refine models using cryo-EM data .

Methodological Notes

  • Data interpretation : Cross-validate NMR/HRMS results with computational predictions (e.g., ChemDraw 3D) to resolve stereoisomerism .
  • Contradiction management : Replicate conflicting assays under standardized conditions (e.g., pH 7.4, 37°C) to isolate variables .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.